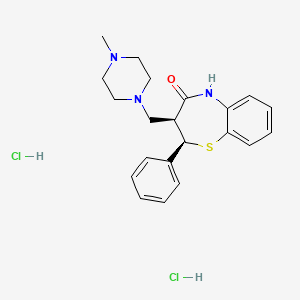
Bucumolol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bucumarol a beta-adrenergic blocking agent, on blood pressure and the renin angiotensin system were studied in spontaneously hypertensive rats (SHR).
Scientific Research Applications
Antiarrhythmic Activity
Bucumolol hydrochloride has been studied for its antiarrhythmic properties. It exhibits beta-blocking, antiarrhythmic, and local anesthetic effects. Specifically, its optical isomers, particularly the levo-isomer, have shown effectiveness in suppressing atrial arrhythmia induced by aconitine and reversing ventricular arrhythmia caused by ouabain in animal models (Nakayama, Oshima, & Koike, 1979).
Pharmacological Actions in Humans
A Phase 1 study of bucumolol, focusing on its pharmacological actions and safety, was conducted on normal volunteers. The study confirmed the drug's ability to decrease heart rate and exhibited a negative inotropic action without significant side effects (Kishida, Kubota, Tajima, Mabuchi, & Kimura, 1980).
Therapeutic Dose for Angina and Arrhythmias
A dose-finding study aimed to identify an appropriate therapeutic dose for bucumolol in treating angina and arrhythmias. It suggested that 30 mg/day of bucumolol is optimal for these conditions, with a lower incidence of side effects (Kimura, Hashimoto, Kishimoto, & Sakuma, 1980).
Antihypertensive Effects
Research on spontaneously hypertensive rats indicated that bucumolol possesses antihypertensive activity. The study showed a correlation between blood pressure reduction and decreased plasma renin concentration, suggesting that renin release inhibition plays a role in bucumolol's antihypertensive action (Miyamoto, Koike, Ito, & Nishino, 1981).
Effects on Atrioventricular Conduction
Bucumolol and its isomers were compared with other beta-blockers for their effects on atrioventricular conduction. The study concluded that bucumolol affects atrioventricular conduction through beta-blockade and non-specific action, without beta-stimulant activity (Nakayama, Oshima, & Koike, 1981).
properties
CAS RN |
36556-75-9 |
|---|---|
Product Name |
Bucumolol hydrochloride |
Molecular Formula |
C17H24ClNO4 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
8-[3-(tert-butylamino)-2-hydroxypropoxy]-5-methylchromen-2-one;hydrochloride |
InChI |
InChI=1S/C17H23NO4.ClH/c1-11-5-7-14(16-13(11)6-8-15(20)22-16)21-10-12(19)9-18-17(2,3)4;/h5-8,12,18-19H,9-10H2,1-4H3;1H |
InChI Key |
OQVOZUWFVLLPRL-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=O)OC2=C(C=C1)OCC(CNC(C)(C)C)O.Cl |
Canonical SMILES |
CC1=C2C=CC(=O)OC2=C(C=C1)OCC(CNC(C)(C)C)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5-methyl-8-(2-hydroxy-3-t-butylaminopropoxy)coumarin bucumolol bucumolol hydrochloride bucumolol hydrochloride, (+)-isomer bucumolol hydrochloride, (-)-isomer bucumolol monohydrochloride, (+-)-isomer bucumolol monohydrochloride, (+-)-isomer, 14C-labeled bucumolol, (+)-isomer bucumolol, (+-)-isomer bucumolol, (-)-isomer CS 359 CS-359 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



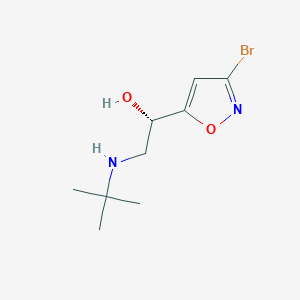
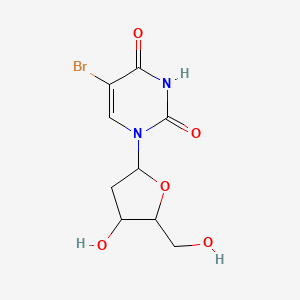
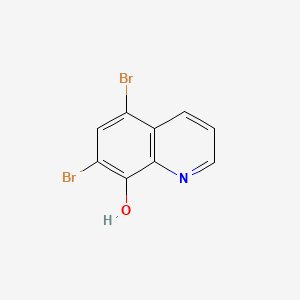
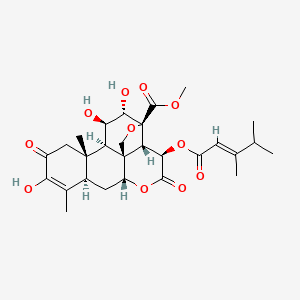
![Methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1667949.png)
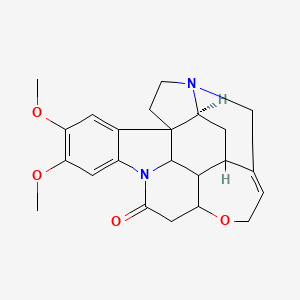

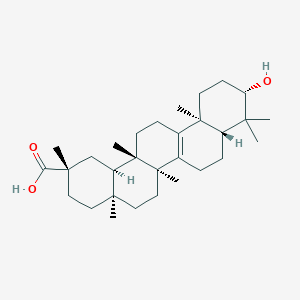



![2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol](/img/structure/B1667962.png)

